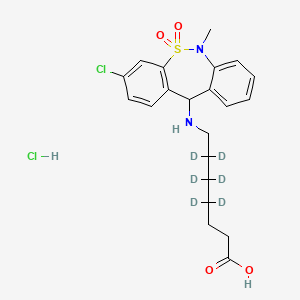

Tianeptine-d6 (hydrochloride)

Description

Theoretical Foundations of Deuterium (B1214612) Substitution in Organic Molecules

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. This seemingly subtle difference in mass is the foundation of its utility in pharmaceutical research. The substitution of hydrogen with deuterium, a process known as deuteration, leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.

This phenomenon is explained by the principles of quantum mechanics and vibrational energy. The C-D bond has a lower vibrational frequency and, consequently, a lower zero-point energy than the C-H bond. nih.gov This means that more energy is required to break a C-D bond than a C-H bond. This difference in bond strength gives rise to the deuterium kinetic isotope effect (KIE), where a chemical reaction involving the cleavage of a C-D bond proceeds at a slower rate than the same reaction involving a C-H bond. caymanchem.comcaymanchem.com

| Property | Hydrogen (¹H) | Deuterium (²H) |

| Number of Protons | 1 | 1 |

| Number of Neutrons | 0 | 1 |

| Relative Atomic Mass | ~1.008 | ~2.014 |

| Bond Strength (vs. Carbon) | Weaker | Stronger |

| Vibrational Frequency | Higher | Lower |

| Reaction Rate (in bond cleavage) | Faster | Slower |

This table provides a comparative overview of the fundamental properties of hydrogen and deuterium.

Rationale for Deuterium Incorporation in Drug Research and Development

The kinetic isotope effect is the primary rationale for incorporating deuterium into drug candidates. caymanchem.com Many drugs are broken down in the body by metabolic enzymes, such as the Cytochrome P450 (CYP450) family, in processes that involve the cleavage of C-H bonds. nih.gov By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolic breakdown can be significantly reduced. caymanchem.comnih.gov

This "deuterium switch" can lead to several desirable outcomes in drug development:

Improved Metabolic Stability: By slowing down metabolism, the drug remains in the body for a longer period. nih.govrsc.org

Reduced Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. Slowing this process can decrease the formation of such metabolites, potentially improving the drug's safety profile. caymanchem.com

Potential for Improved Efficacy and Tolerability: A more stable and predictable pharmacokinetic profile can lead to improved efficacy and better patient tolerability. nih.govcaymanchem.com

The success of this strategy is demonstrated by the FDA approval of several deuterated drugs. Deutetrabenazine, a deuterated version of tetrabenazine, was the first deuterated drug to receive FDA approval and is used to treat chorea associated with Huntington's disease. nih.govrsc.org The deuteration markedly alters the drug's pharmacokinetics, increasing its plasma half-life and exposure. synzeal.com

Overview of Tianeptine-d6 (hydrochloride) as a Research Tool and Reference Standard

Tianeptine-d6 (hydrochloride) is the deuterium-labeled analog of Tianeptine (B1217405) hydrochloride. szabo-scandic.com It is not intended for therapeutic use but serves a critical function in analytical chemistry and pharmaceutical research as a reference standard, particularly as an internal standard. veeprho.comcaymanchem.com

In quantitative analysis, especially in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. caymanchem.comrsc.org The ideal internal standard is chemically similar to the analyte (the substance being measured) but physically distinguishable by the detector. Deuterated analogs are considered the "gold standard" for this purpose because they co-elute with the non-labeled drug during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are easily distinguished due to their higher mass. rsc.orgvulcanchem.com This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. veeprho.com

Tianeptine-d6 is specifically designed for the quantification of tianeptine in biological matrices such as plasma, serum, or tissue. caymanchem.comrsc.org For instance, a sensitive LC-ESI-MS/MS method was developed to simultaneously measure tianeptine and its active metabolite, MC5, in rat plasma and brain tissue, which utilized a stable isotope-labeled version of tianeptine as the internal standard to ensure reproducibility and reduce matrix effects. rsc.org The availability of such standards is crucial; a 2018 report on fatalities involving tianeptine noted that a deuterated analog was desired for their analytical method but was not commercially available at the time, forcing the use of a less ideal internal standard. oup.com The use of Tianeptine-d6 helps ensure the reliability of data in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. veeprho.comoup.com

| Property | Value | Source(s) |

| Chemical Name | 7-((3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f] veeprho.comcaymanchem.comthiazepin-11-yl)amino)heptanoic-4,4,5,5,6,6-d6 acid, hydrochloride | veeprho.comsynzeal.com |

| Molecular Formula | C₂₁H₁₉ClD₆N₂O₄S • HCl | caymanchem.com |

| Formula Weight | 479.5 | caymanchem.com |

| Primary Application | Internal standard for quantification of tianeptine by GC- or LC-MS | veeprho.comcaymanchem.com |

| Purity (Deuterated forms) | ≥99% (d₁-d₆) | caymanchem.com |

This interactive table summarizes the key properties and applications of Tianeptine-d6 (hydrochloride) as a research chemical.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C21H26Cl2N2O4S |

|---|---|

Poids moléculaire |

479.4 g/mol |

Nom IUPAC |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-4,4,5,5,6,6-hexadeuterioheptanoic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H/i2D2,3D2,7D2; |

Clé InChI |

VALUNVMGXVWSGM-OEZAEQEYSA-N |

SMILES isomérique |

[2H]C([2H])(CCC(=O)O)C([2H])([2H])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.Cl |

SMILES canonique |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl |

Origine du produit |

United States |

Synthesis and Physicochemical Characterization of Tianeptine D6 Hydrochloride

Strategies for Deuterium (B1214612) Labeling

The introduction of deuterium atoms into the tianeptine (B1217405) molecule requires specific synthetic strategies to ensure site-specificity and high isotopic enrichment.

While specific proprietary methods for the synthesis of Tianeptine-d6 are not extensively detailed in publicly available literature, general principles of deuterium labeling can be applied. Common methods for introducing deuterium into organic molecules include:

H/D Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms, often catalyzed by acids, bases, or metals. youtube.com For instance, electron-rich positions can be targeted with acid catalysis using deuterium oxide (D₂O) as the deuterium source. youtube.com

Reductive Deuteration: This technique involves the reduction of an unsaturated bond or a functional group using a deuterium source. A practical example is the use of magnesium in deuterated methanol (B129727) (CH₃OD) to reduce α,β-unsaturated esters, amides, and nitriles to their saturated and deuterated counterparts. nih.gov This method is noted for its mild reaction conditions and high deuterium incorporation. nih.gov Ruthenium-catalyzed C-H bond activation is another advanced method for regio-, chemo-, and stereoselective deuterium labeling. rsc.org

For Tianeptine-d6, the deuteration is specifically located on the heptanoic acid side chain at positions 4, 4, 5, 5, 6, and 6. caymanchem.comsynzeal.com

The synthesis of Tianeptine itself involves several key steps, starting from precursor compounds. A common synthetic route for tianeptine sodium involves the condensation of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] caymanchem.comveeprho.comthiazepine-5,5-dioxide with ethyl 7-aminoheptanoate hydrochloride, followed by hydrolysis and salification. google.com The precursor, 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] caymanchem.comveeprho.comthiazepine-5,5-dioxide, can be prepared from 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f] caymanchem.comveeprho.comthiazepine-11-ol-5,5-dioxide. google.com

To produce Tianeptine-d6, a deuterated version of a precursor to the heptanoic acid side chain would likely be employed. The synthesis would then follow a similar pathway to that of unlabeled tianeptine.

Isotopic Purity and Enrichment Analysis

Ensuring the isotopic purity and enrichment of Tianeptine-d6 is crucial for its function as an internal standard. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, the relative abundance of different isotopologues (molecules differing in the number of deuterium atoms) can be quantified. rsc.orgnih.gov For Tianeptine-d6, the mass spectrum would show a distribution of ions corresponding to d1 to d6 forms. caymanchem.comcaymanchem.com Commercially available Tianeptine-d6 (hydrochloride) typically has a deuterium incorporation of ≥99% for deuterated forms (d1-d6) and ≤1% for the unlabeled (d0) form. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium labels and the structural integrity of the molecule. rsc.org While ¹H NMR can indicate the sites of deuteration by the absence of signals, specialized NMR techniques can provide more detailed information about the isotopic purity at specific sites. nih.gov

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS/MS) is a standard method for assessing the chemical and isotopic purity of labeled compounds. veeprho.comnih.gov This technique separates the deuterated compound from any non-deuterated counterparts or other impurities, allowing for their individual detection and quantification. nih.gov High-performance liquid chromatography (HPLC) is also used to verify chemical purity, with target purities often exceeding 98%. bdg.co.nz

Structural Elucidation and Confirmation of Deuteration Sites

The precise location of the deuterium atoms in Tianeptine-d6 is confirmed through a combination of spectroscopic methods.

The formal chemical name for Tianeptine-d6 (hydrochloride) is 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] caymanchem.comveeprho.comthiazepin-11-yl)amino]-heptanoic-4,4,5,5,6,6-d6 acid, monohydrochloride. caymanchem.comsynzeal.com This name explicitly states that six deuterium atoms are located on the heptanoic acid side chain.

NMR and Mass Spectrometry Data: The structural confirmation is achieved by analyzing NMR and mass spectrometry data. researchgate.net Mass spectrometry confirms the molecular weight and fragmentation patterns, which will differ from the unlabeled compound due to the presence of deuterium. nih.gov NMR spectroscopy confirms the absence of proton signals at the deuterated positions, thus verifying the site of labeling. rsc.org

Table of Physicochemical Properties for Tianeptine-d6 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] caymanchem.comveeprho.comthiazepin-11-yl)amino]-heptanoic-4,4,5,5,6,6-d6 acid, monohydrochloride | caymanchem.com |

| Molecular Formula | C₂₁H₁₉D₆ClN₂O₄S • HCl | caymanchem.com |

| Formula Weight | 479.5 | caymanchem.com |

| Chemical Purity | ≥98% (Tianeptine) | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d6); ≤1% d0 | caymanchem.com |

Table of Compound Names

| Compound Name | |

|---|---|

| Tianeptine-d6 (hydrochloride) | |

| Tianeptine | |

| 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] caymanchem.comveeprho.comthiazepine-5,5-dioxide | |

| ethyl 7-aminoheptanoate hydrochloride | |

| 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f] caymanchem.comveeprho.comthiazepine-11-ol-5,5-dioxide | |

| deuterium oxide |

Advanced Analytical Method Development and Validation Utilizing Tianeptine D6 Hydrochloride

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high metrological quality, providing highly accurate and reproducible results. doaj.orgrsc.orgmdpi.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Tianeptine-d6—to a sample containing the unlabeled analyte, tianeptine (B1217405). This isotopically labeled compound, known as an internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612). scispace.commdpi.com After the internal standard has equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. The instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with exceptional accuracy. doaj.org

Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography coupled with mass spectrometry, an internal standard is used to correct for the variability inherent in the analytical procedure. scispace.comwisdomlib.org Deuterated analogs, such as Tianeptine-d6, are considered the gold standard for internal standards. scispace.comclearsynth.com Because they are nearly identical to the analyte in terms of chemical and physical properties (e.g., polarity, ionization efficiency, and chromatographic retention time), they behave similarly during sample preparation steps like extraction, derivatization, and injection. mdpi.comtexilajournal.com

The key role of a deuterated internal standard is to compensate for potential loss of the analyte during sample processing and for variations in instrument response. wisdomlib.orgclearsynth.com By adding a known quantity of Tianeptine-d6 at the beginning of the sample preparation process, any subsequent losses will affect both the analyte (tianeptine) and the internal standard proportionally. The ratio of their signals measured by the mass spectrometer remains constant, allowing for precise and accurate quantification of the analyte, irrespective of sample loss or fluctuations in instrument performance. texilajournal.comelsevierpure.com This makes deuterated standards invaluable for ensuring that analytical procedures are robust and reliable. clearsynth.com

Advantages in Overcoming Matrix Effects and Enhancing Analytical Precision

One of the most significant challenges in quantitative analysis of biological samples (e.g., plasma, urine, or tissue homogenates) is the "matrix effect." clearsynth.com The matrix consists of all the components in the sample other than the analyte of interest. These components can co-elute with the analyte during chromatographic separation and interfere with its ionization in the mass spectrometer's ion source, leading to either ion suppression or enhancement. texilajournal.comchromatographyonline.com This interference can significantly compromise the accuracy and precision of the measurement.

Quantitative Analysis Using Coupled Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation techniques with mass spectrometry detection provides unparalleled sensitivity and selectivity for the quantification of compounds in complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier platforms for this purpose in tianeptine research, with Tianeptine-d6 serving as a critical component for ensuring data quality.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Research Samples

LC-MS/MS is the most widely used technique for the quantification of tianeptine in biological samples due to its high sensitivity, specificity, and applicability to a wide range of compounds. nih.gov In these methods, Tianeptine-d6 is added as an internal standard to calibrators, quality control samples, and unknown research samples prior to extraction. elsevierpure.com Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances. elsevierpure.comrsc.org The extract is then injected into a liquid chromatograph, where tianeptine and Tianeptine-d6 are separated from other components on a reversed-phase column before being introduced into the mass spectrometer. unitedchem.comnih.gov

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. nih.gov Specific precursor-to-product ion transitions are monitored for both tianeptine and Tianeptine-d6. nih.gov The ratio of the peak area of the tianeptine transition to that of the Tianeptine-d6 transition is used to construct a calibration curve and quantify the concentration in research samples. nih.gov

| Matrix | Internal Standard | Sample Preparation | Chromatographic Column | Linear Range | Reference |

|---|---|---|---|---|---|

| Rat Plasma & Brain Tissue | Tianeptine-d4 | Liquid-Liquid Extraction | Not Specified | 1.0-500.0 ng/mL (plasma) / 1.0-500.0 ng/g (brain) | elsevierpure.comrsc.org |

| Rat Plasma & Liver Perfusate | Pentoxifylline | Protein Precipitation | Aquasil C18 | Not Specified | nih.govresearchgate.net |

| Human Serum | Tianeptine-d6 | Protein Precipitation | Not Specified | Not Specified | nih.gov |

| Postmortem Blood | Not Specified | Not Specified | Poroshell 120 EC-C18 | Not Specified | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Research Samples

While less common than LC-MS/MS for tianeptine analysis due to the compound's polarity and thermal stability, GC-MS can also be employed, often requiring a derivatization step to make the analyte more volatile. In this context, Tianeptine-d6 would also serve as the ideal internal standard. The analysis of tianeptine and its metabolites in urine samples has been performed using GC-MS. researchgate.netgreenpharmacy.infogreenpharmacy.info

Sample preparation for GC-MS analysis typically involves extraction, followed by derivatization to convert polar functional groups into less polar, more volatile derivatives. researchgate.net The derivatized sample is then injected into the gas chromatograph. The GC separates the components based on their boiling points and interaction with the stationary phase of the capillary column. greenpharmacy.infotdmu.edu.ua The separated compounds then enter the mass spectrometer, which is often operated in selected ion monitoring (SIM) or full-scan mode for identification and quantification. The use of Tianeptine-d6 as an internal standard would correct for variations in extraction efficiency, derivatization yield, and injection volume, ensuring analytical precision. clearsynth.com

| Matrix | Sample Preparation | GC Column | Key Findings | Reference |

|---|---|---|---|---|

| Urine | Liquid-Liquid Extraction (diethyl ether) at various pH values | FactorFour Varian quartz capillary | The main metabolite, MC5, can be isolated at both acidic (pH 3-4) and alkaline (pH 9-10) conditions. | researchgate.netgreenpharmacy.infogreenpharmacy.info |

Application of Tianeptine D6 Hydrochloride in Metabolic Research

Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracing

Deuterium tracing with compounds like Tianeptine-d6 is a powerful technique for mapping the metabolic fate of a drug. The carbon-deuterium (C-D) bonds introduce a known mass difference, which can be detected by mass spectrometry, enabling the differentiation of the drug and its metabolites from endogenous molecules. columbia.edu

Identification of Novel Metabolites through Isotopic Shifts in Mass Spectrometry

The primary advantage of using Tianeptine-d6 in metabolic studies is the ability to identify metabolites based on their unique isotopic shifts in mass spectrometry. When Tianeptine-d6 undergoes metabolism, the deuterium atoms are typically retained on the core structure of the resulting metabolites. This results in a predictable mass increase in the metabolites compared to their non-deuterated counterparts. By comparing the mass spectra of samples from biological systems exposed to tianeptine (B1217405) and Tianeptine-d6, researchers can readily identify peaks corresponding to the deuterated metabolites, facilitating the discovery and structural elucidation of novel metabolic products. This technique is particularly useful in complex biological matrices where numerous endogenous compounds could interfere with the analysis.

Tianeptine is known to be extensively metabolized, with β-oxidation of its heptanoic side chain being the major biotransformation route. nih.govdrugbank.comnih.gov This process leads to the formation of major metabolites such as a pentanoic acid derivative (MC5) and a propionic acid derivative (MC3). wikipedia.orgcaymanchem.com Using Tianeptine-d6, where the deuterium atoms are located on the heptanoic acid side chain, allows for precise tracking of these β-oxidation products. caymanchem.comsynzeal.com The resulting deuterated MC5 and MC3 metabolites would exhibit a distinct mass shift, confirming their origin from the parent drug.

Characterization of Biotransformation Pathways in Preclinical Models (e.g., animal models, in vitro systems)

Preclinical models are essential for understanding a drug's metabolic profile before human studies. Tianeptine-d6 can be administered to animal models, such as rats or mice, or used in in vitro systems like liver microsomes or hepatocytes, to trace its biotransformation. nih.govnih.gov Studies have shown that the metabolite profiles of tianeptine in plasma, urine, and feces are qualitatively similar across different species. nih.gov

In these models, Tianeptine-d6 allows researchers to follow the metabolic cascade. For instance, after administering Tianeptine-d6 to rats, analysis of their plasma, bile, and urine using techniques like liquid chromatography-mass spectrometry (LC-MS) can reveal the presence and structure of deuterated metabolites. nih.gov This helps in confirming that pathways like β-oxidation and subsequent conjugation (e.g., with glucuronide or glutamine) are active in these preclinical models. nih.gov Furthermore, in vitro studies using hamster, mouse, or rat liver microsomes have demonstrated the formation of reactive metabolites of tianeptine through cytochrome P450-mediated activation. nih.gov The use of Tianeptine-d6 in such assays would provide clearer evidence of these biotransformation steps.

In Vitro Metabolic Stability Studies Using Deuterated Substrates

In vitro metabolic stability assays are crucial for predicting a drug's metabolic clearance and half-life in the body. Tianeptine-d6 is an ideal substrate for these studies due to the ease and accuracy of its detection by LC-MS. medchemexpress.com

Hepatic Microsomal and Hepatocyte Incubation Methodologies

Hepatic microsomes and hepatocytes are the two most common in vitro systems used to assess metabolic stability. Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), while hepatocytes provide a more complete system with both phase I and phase II enzymes, as well as transport proteins.

In a typical hepatic microsomal stability assay, Tianeptine-d6 is incubated with liver microsomes (from human or animal sources) and a necessary cofactor like NADPH. nih.govresearchgate.net The concentration of Tianeptine-d6 is monitored over time to determine its rate of disappearance. Similarly, in hepatocyte incubations, Tianeptine-d6 is added to a suspension or culture of hepatocytes, and its depletion is measured. The use of a deuterated substrate simplifies the analytical process, as it can be easily distinguished from any potential interfering substances in the complex matrix of the incubation mixture.

Determination of Intrinsic Clearance (CLint) and Half-Life in In Vitro Systems

The data obtained from in vitro stability studies with Tianeptine-d6 are used to calculate key pharmacokinetic parameters. The rate of disappearance of the compound in the in vitro system is used to determine the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize the drug.

Cytochrome P450 (CYP) and Other Enzyme Kinetic Studies

While β-oxidation is the primary metabolic pathway for tianeptine, cytochrome P450 enzymes do play a role in its metabolism, particularly in the formation of reactive metabolites. drugbank.comnih.govnih.gov Tianeptine-d6 can be used as a probe substrate to investigate the kinetics of the specific enzymes involved.

Studies have shown that tianeptine can be activated by human liver cytochrome P450 into a reactive metabolite. nih.govresearchgate.net This activation appears to be mediated in part by the CYP3A subfamily. nih.govnih.gov By incubating Tianeptine-d6 with specific recombinant CYP enzymes, researchers can determine which isoforms are responsible for its metabolism and calculate kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). This information is critical for predicting potential drug-drug interactions. For example, co-administration of tianeptine with a known inhibitor of CYP3A4 could potentially alter its metabolic profile. nih.gov

Below is a table summarizing the key enzymes and metabolic pathways involved in tianeptine metabolism that can be investigated using Tianeptine-d6.

| Enzyme/Pathway | Role in Tianeptine Metabolism | Relevance of Tianeptine-d6 Studies |

| β-oxidation | Major metabolic pathway, leading to the formation of active metabolite MC5 and inactive metabolite MC3. nih.govwikipedia.org | Tracing the formation of deuterated MC5 and MC3 to confirm pathway activity. |

| CYP3A Subfamily | Partial mediation of the formation of reactive metabolites. nih.govnih.gov | Determining kinetic parameters (Km, Vmax) for specific CYP3A isoforms. |

| Glucuronidation/Glutamine Conjugation | Phase II conjugation of tianeptine and its metabolites for excretion. nih.gov | Identifying deuterated glucuronide and glutamine conjugates in biological samples. |

Investigation of Enzyme-Substrate Specificity and Enzyme Inhibition

The investigation of enzyme-substrate interactions for Tianeptine-d6 (hydrochloride) is intrinsically linked to the metabolic profile of its non-deuterated parent compound, tianeptine. Tianeptine undergoes extensive metabolism primarily through β-oxidation of its heptanoic acid side chain, which is a key pathway for its breakdown in the body. chemicalbook.comnih.govnih.gov This process leads to the formation of major metabolites, including the propionic acid metabolite (MC3) and the pentanoic acid metabolite (MC5). chemicalbook.comnih.gov

Unlike many tricyclic antidepressants, tianeptine's biotransformation is not significantly dependent on the cytochrome P450 (CYP) enzyme system. chemicalbook.comuj.edu.pl However, some research indicates that a minor metabolic pathway involving CYP enzymes does exist, which can lead to the formation of reactive metabolites. nih.govacs.org Studies using human liver microsomes have shown that inhibitors of the CYP3A family, such as troleandomycin, can decrease the covalent binding of tianeptine metabolites to proteins, suggesting the involvement of this specific isoenzyme. nih.govnih.gov In contrast, inhibitors of CYP2D6 and CYP1A1 did not show a significant effect. nih.gov

Tianeptine-d6 (hydrochloride) is a deuterium-labeled analog of tianeptine, specifically designed for use as an internal standard in bioanalytical and pharmacokinetic research. veeprho.commedchemexpress.comcaymanchem.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), it allows for precise quantification of tianeptine in biological samples. veeprho.comcaymanchem.com For an internal standard to be effective, it must share physicochemical properties with the analyte but be distinguishable by mass, which is achieved through deuteration.

While direct studies on the enzyme-substrate specificity or enzyme inhibition profile of Tianeptine-d6 are not prevalent in public literature, its primary role as an analytical tool implies that its interactions with metabolic enzymes are expected to closely mimic those of the parent tianeptine. Any significant deviation in enzyme binding or inhibition would compromise its utility as an internal standard.

Table 1: Metabolic Pathways of Tianeptine and Associated Enzymes

| Metabolic Pathway | Description | Primary Enzymes Involved | Key Metabolites | Reference |

| β-Oxidation | The major metabolic route, involving the shortening of the heptanoic acid side chain. | Enzymes of the β-oxidation spiral | MC5 (Pentanoic acid analog), MC3 (Propionic acid analog) | chemicalbook.comnih.govnih.gov |

| N-Demethylation | A minor pathway resulting in the removal of a methyl group. | Not fully specified, potentially CYP enzymes | N-demethylated derivative | nih.gov |

| Oxidative Metabolism | A minor pathway that can form reactive metabolites capable of covalent binding. | Cytochrome P450 (specifically CYP3A subfamily) | Reactive intermediates | nih.govacs.orgnih.gov |

Role of Deuteration in Modulating Metabolic Soft Spots

The strategic replacement of hydrogen with its heavy isotope, deuterium, is a recognized technique in medicinal chemistry to enhance a drug's metabolic stability. nih.govjuniperpublishers.com This approach targets "metabolic soft spots," which are positions on a molecule that are most susceptible to enzymatic degradation. The substitution creates a carbon-deuterium (C-D) bond, which is stronger and more stable than a carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE). portico.orgtandfonline.com

In the case of tianeptine, the primary metabolic soft spot is the heptanoic acid side chain, which is metabolized via β-oxidation. nih.govnih.gov Tianeptine-d6 is specifically deuterated at positions 4, 4, 5, 5, 6, and 6 of this side chain. veeprho.comcaymanchem.com This precise placement of deuterium atoms directly reinforces the part of the molecule most vulnerable to metabolic breakdown.

However, blocking a primary metabolic pathway can sometimes lead to a phenomenon known as "metabolic switching." nih.govresearchgate.net This occurs when the metabolism is redirected through alternative, previously minor, pathways. researchgate.netgoogleapis.com For a deuterated version of tianeptine, it is conceivable that slowing down β-oxidation could increase the proportion of the drug being metabolized by the minor CYP-mediated pathway. nih.govnih.govnih.gov Such a switch could alter the profile of metabolites formed, which would be a critical consideration in the development of a deuterated tianeptine analog for therapeutic use. portico.org

Table 2: Potential Effects of Deuterating Tianeptine's Metabolic Soft Spot

| Parameter | Effect of Deuteration on the Heptanoic Acid Side Chain | Rationale | Reference |

| Metabolic Rate | Potential decrease in the rate of β-oxidation. | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, slowing bond cleavage (Kinetic Isotope Effect). | juniperpublishers.comportico.orgtandfonline.com |

| Pharmacokinetics | Potential for increased half-life and greater drug exposure (Area Under the Curve). | A reduced rate of metabolism leads to slower systemic clearance. | nih.govjuniperpublishers.com |

| Metabolic Profile | Potential for "metabolic switching" towards minor pathways like CYP-mediated oxidation. | If the primary metabolic route (β-oxidation) is hindered, the drug may be shunted to secondary routes. | nih.govresearchgate.netgoogleapis.com |

Pharmacokinetic Investigations Utilizing Tianeptine D6 Hydrochloride in Preclinical Models

Absorption, Distribution, and Excretion (ADE) Profiling in Animal Models

Preclinical studies in animal models, primarily rats, have been instrumental in characterizing the absorption, distribution, and excretion (ADE) profile of tianeptine (B1217405). Following administration, tianeptine is rapidly absorbed. nih.gov It is also extensively metabolized. nih.gov Studies in rats have shown that tianeptine and its primary active metabolite, known as MC5, are eliminated through bile in the form of glucuronide and glutamine conjugates. nih.govresearchgate.net The unchanged parent molecule accounts for less than 3% of the administered dose in urine 24 hours after administration, indicating comprehensive metabolic processing. nih.gov

Pharmacokinetic data can be evaluated using two primary methodologies: non-compartmental analysis (NCA) and compartmental analysis.

Non-Compartmental Analysis (NCA): This model-independent method relies on algebraic equations to estimate key pharmacokinetic parameters directly from the observed concentration-time data. allucent.comlabcorp.com NCA is often used for its speed and consistency in characterizing drug exposure. allucent.com In a study investigating tianeptine pharmacokinetics in rats following intravenous administration, NCA was employed to calculate fundamental parameters. nih.govresearchgate.netdrugbank.com The analysis yielded values for the volume of distribution at steady state, systemic clearance, and the elimination half-lives of both tianeptine and its active MC5 metabolite. nih.govresearchgate.net

Compartmental Analysis: This method views the body as a system of one or more interconnected compartments (e.g., a central compartment for blood and highly perfused organs, and peripheral compartments for other tissues). allucent.comlabcorp.com Mathematical models are developed to describe the rate of drug movement between these compartments. allucent.com While human pharmacokinetic data for tianeptine has been fitted to a two-compartment model with first-order absorption, preclinical research in rats has also led to the development of sophisticated pharmacokinetic models. nih.gov For instance, a model incorporating a specific metabolite compartment has been developed to simultaneously describe the kinetics of both tianeptine and its MC5 metabolite after different routes of administration in rats. nih.govresearchgate.netresearchgate.net

Deuterated tracers like Tianeptine-d6 are invaluable for determining how a compound distributes into various tissues. Studies in Wistar rats have shown that following intraperitoneal administration, tianeptine and its active MC5 metabolite rapidly appear in brain tissue. nih.gov However, the concentrations observed in the brain are lower than those found in plasma. nih.gov Peak concentrations of the parent tianeptine compound in the brain were higher than those of the MC5 metabolite. nih.gov Additionally, a very low penetration of both tianeptine and MC5 into erythrocytes was observed. nih.gov

Table 1: Tianeptine and MC5 Metabolite Kinetics in Rat Plasma and Brain

| Parameter | Tianeptine | MC5 Metabolite | Reference |

|---|---|---|---|

| Time to Peak Concentration (Plasma) | ~5 minutes | ~15 minutes | nih.gov |

| Terminal Half-Life (Plasma) | ~2.5 hours | ~6.5 hours | nih.gov |

| Brain Penetration | Rapid, but concentrations less than plasma | Rapid, but concentrations less than plasma | nih.gov |

Bioavailability and Clearance Research in Preclinical Species

Bioavailability and clearance are critical parameters that define a drug's exposure and persistence in the body. In preclinical studies using rats, the bioavailability of tianeptine after intraperitoneal administration was determined to be 69%. nih.govresearchgate.net Research following intravenous administration in rats established key clearance and distribution parameters using non-compartmental analysis. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Tianeptine in Rats (Intravenous Administration)

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Systemic Clearance (Cl) | 1.84 L/h/kg | nih.govresearchgate.net |

| Volume of Distribution at Steady State (Vss) | 2.03 L/kg | nih.govresearchgate.net |

| Elimination Half-Life (t½) of Tianeptine | 1.16 hours | nih.govresearchgate.net |

| Elimination Half-Life (t½) of MC5 Metabolite | 7.53 hours | nih.govresearchgate.net |

Interplay of Pharmacokinetics with Metabolic Pathways in Animal Systems

The pharmacokinetic profile of tianeptine is intrinsically linked to its extensive metabolism. Unlike many other antidepressants, tianeptine is not primarily metabolized by the cytochrome P450 (CYP) enzyme system. researchgate.net The principal metabolic pathway is the β-oxidation of its amino acid side chain. nih.gov This process leads to the formation of several metabolites, including the pharmacologically active MC5 metabolite and the inactive MC3 metabolite. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Tianeptine-d6 (hydrochloride) |

| Tianeptine |

| MC5 Metabolite |

| MC3 Metabolite |

| Glucuronide |

Mechanistic and Pharmacodynamic Research with Tianeptine D6 Hydrochloride

Receptor Binding and Ligand-Target Interaction Studies

Research into the receptor binding profile of tianeptine (B1217405), facilitated by the use of Tianeptine-d6 for accurate quantification, has revealed its primary activity at opioid receptors. Tianeptine acts as a full agonist at the µ-opioid receptor (MOR). caymanchem.comncats.iofrontiersin.org It also demonstrates full agonism at the δ-opioid receptor (DOR), though with a significantly lower potency, and is inactive at the κ-opioid receptor (KOR). ncats.ioresearchgate.net

In radioligand binding and cell-based functional assays, tianeptine's affinity and efficacy at these receptors have been characterized. For instance, in a bioluminescence resonance energy transfer (BRET) assay for G protein activation, tianeptine showed EC50 values of 194 nM for human MOR and 641 nM for mouse MOR. caymanchem.comcaymanchem.com The binding affinity (Ki) for the human MOR was determined to be approximately 383 nM. ncats.io These studies often utilize a competitive binding format where unlabeled tianeptine competes with a radiolabeled ligand. Tianeptine-d6 (hydrochloride) is then used as an internal standard during the analytical phase to precisely measure the concentration of tianeptine, thereby ensuring the accuracy of the calculated binding parameters.

| Receptor | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| μ-Opioid Receptor (MOR) | EC50 | 194 nM | Human | caymanchem.comncats.io |

| μ-Opioid Receptor (MOR) | EC50 | 641 nM | Mouse | caymanchem.com |

| μ-Opioid Receptor (MOR) | Ki | 383 nM | Human | ncats.io |

| δ-Opioid Receptor (DOR) | EC50 | 14.5 µM (G-protein activation) | Mouse | researchgate.net |

| δ-Opioid Receptor (DOR) | EC50 | 9.46 µM (cAMP inhibition) | Mouse | researchgate.net |

| κ-Opioid Receptor (KOR) | Inactive | Human | ncats.ioresearchgate.net |

Cellular Uptake and Transport Mechanism Investigations

Investigations into tianeptine's influence on cellular transport mechanisms have evolved over time. Initial studies suggested that, unlike many other antidepressants, tianeptine enhances the reuptake of serotonin (B10506). researchgate.netnih.gov Research conducted on both rat brain synaptosomes and human platelets demonstrated that tianeptine administration leads to an increased maximal velocity (Vmax) of serotonin uptake without significantly altering the affinity constant (Km). nih.gov

More recent and extensive research has shifted focus to the glutamatergic system. wikipedia.orgdrugbank.com In animal models of chronic stress, tianeptine has been shown to prevent the upregulation of the glial glutamate (B1630785) transporter 1 (GLT-1) in the hippocampus. caymanchem.com It also reverses increases in extracellular glutamate levels in the amygdala that are induced by acute stress. caymanchem.com Further studies in cell lines have explored its neuroprotective effects. For example, in primary microglial cell cultures stimulated with lipopolysaccharide (LPS), tianeptine was found to attenuate the activation of microglia and reduce the release of pro-inflammatory factors. researchgate.net In studies on neuronal cell lines, tianeptine demonstrated protective effects against apoptosis. nih.gov Throughout these investigations, Tianeptine-d6 (hydrochloride) is the appropriate internal standard for quantifying the concentration of tianeptine in cell lysates or culture media, providing precise data on cellular exposure and uptake.

| Cellular Target/Process | Observed Effect of Tianeptine | Model System | Reference |

|---|---|---|---|

| Serotonin (5-HT) Uptake | Increases Vmax | Human Platelets, Rat Brain | nih.gov |

| Glial Glutamate Transporter 1 (GLT-1) | Prevents stress-induced expression increase | Rat Hippocampus | caymanchem.com |

| Extracellular Glutamate | Reverses stress-induced increase | Rat Amygdala | caymanchem.com |

| Microglial Activation (M1 Phenotype) | Attenuates activation and pro-inflammatory factor release | Primary Microglial Cell Cultures | researchgate.net |

| Neuronal Apoptosis | Protects against cell death | Cortical Neuron Cultures, RA-SH-SY5Y cells | nih.gov |

Enzyme Activity Modulation and Mechanistic Insights

The mechanistic insights into tianeptine's action extend to the modulation of intracellular enzyme activity and signaling pathways. A key aspect of its pharmacodynamic profile is its ability to modulate the phosphorylation state of critical neuronal receptors. Research has demonstrated that tianeptine increases the phosphorylation of the GluR1 subunit of the AMPA receptor in the frontal cortex and hippocampus. caymanchem.comcaymanchem.com This action suggests the involvement of a postsynaptic phosphorylation cascade, which could be blocked by kinase inhibitors like staurosporine, indicating a mechanism independent of presynaptic transmitter release. nih.gov

Furthermore, some research suggests that tianeptine's effects on neuroplasticity may be mediated through the activation of peroxisome proliferator-activated receptor (PPAR) isoforms, specifically PPAR-β/δ and PPAR-γ. biospace.com This potential mechanism distinguishes it from traditional antidepressants that primarily target monoaminergic systems. biospace.com Unlike many other tricyclic compounds, tianeptine's metabolism does not significantly involve the cytochrome P450 (CYP) enzyme system; it is primarily metabolized via β-oxidation of its heptanoic side chain. wikipedia.orgdrugbank.com This characteristic reduces the potential for enzyme-mediated drug-drug interactions. In studies examining these enzymatic pathways and metabolic profiles, Tianeptine-d6 (hydrochloride) is an indispensable tool for accurately tracking and quantifying tianeptine and its metabolites.

Investigation of Isotopic Effects in Tianeptine D6 Research

Kinetic Isotope Effects (KIE) on Metabolic Transformations

The substitution of hydrogen with deuterium (B1214612), which is approximately twice as heavy, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The greater energy required to break the C-D bond can slow down the rate of chemical reactions where this bond cleavage is the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov

Unlike many other tricyclic antidepressants, tianeptine's primary metabolic pathway is not through the cytochrome P450 (CYP) enzyme system, although some minor CYP-mediated metabolism can occur. acs.orgwikipedia.orgnih.govnih.gov Instead, it is extensively metabolized via beta-oxidation of its heptanoic acid side chain. drugbank.comnih.govresearchgate.netchemicalbook.comnih.gov This process shortens the side chain, leading to its main active metabolite, known as MC5 (a pentanoic acid derivative), and subsequently to the inactive MC3 metabolite (a propionic acid derivative). acs.orgwikipedia.orgresearchgate.netchemicalbook.com

Given that Tianeptine-d6 is deuterated specifically on the heptanoic acid tail—the very site of its major metabolic transformation—a significant kinetic isotope effect is anticipated. caymanchem.comcaymanchem.com The cleavage of C-H bonds is a fundamental step in beta-oxidation, and replacing these with stronger C-D bonds is expected to decelerate this metabolic process.

Deuterium Isotope Effects on Enzyme-Catalyzed Reactions

Illustrative data on how deuteration at the site of metabolism can alter pharmacokinetic parameters.

| Compound | Parameter | Illustrative Value | Expected Change with Deuteration |

|---|---|---|---|

| Tianeptine (B1217405) (Protio) | Half-life (t½) | ~2.5-3 hours | N/A |

| Metabolism Rate (k) | kH | ||

| Major Metabolite | MC5 (Pentanoic Acid) | ||

| Tianeptine-d6 | Half-life (t½) | > 3 hours | Slower metabolism, potentially leading to higher parent drug exposure and reduced formation of metabolite MC5. |

| Metabolism Rate (k) | kD | ||

| Major Metabolite | MC5 (Pentanoic Acid) |

Implications for Reaction Mechanism Elucidation

Studying the KIE of Tianeptine-d6 provides valuable insights into its metabolic pathway. By comparing the rate of formation of the MC5 metabolite from tianeptine versus Tianeptine-d6, researchers can confirm the significance of beta-oxidation as the primary metabolic route and probe the mechanism of the enzymes involved. researchgate.net

If deuteration significantly slows down the metabolism, it confirms that the cleavage of a C-H bond on the heptanoic acid chain is a crucial, rate-determining step. researchgate.net Furthermore, if deuteration at this site leads to an increase in metabolites from minor pathways (a phenomenon known as metabolic switching), it can help to identify and characterize those alternative routes, which might otherwise be difficult to detect. osti.gov For tianeptine, while beta-oxidation is major, minor pathways involving N-dealkylation and oxidation of the amine tail have been noted. acs.org Observing a shift towards these pathways with Tianeptine-d6 would further elucidate the complete metabolic profile of the drug.

Influence of Deuterium Labeling on Binding Affinity and Pharmacodynamics

The pharmacodynamic actions of tianeptine are complex, involving modulation of glutamate (B1630785) receptors and acting as a full agonist at the μ-opioid receptor (MOR). caymanchem.comacs.orgnih.gov These interactions are responsible for its therapeutic effects. caymanchem.com

It is a widely accepted principle in medicinal chemistry that the substitution of hydrogen with deuterium does not typically alter a drug's pharmacodynamics. nih.govnih.govfrontiersin.org The size and shape of the molecule remain virtually unchanged, and therefore its ability to bind to target receptors or enzymes should be preserved. nih.govfrontiersin.org Studies on other deuterated compounds, including the opioid buprenorphine, have confirmed that deuteration did not affect binding affinity for opioid receptors or the subsequent G-protein activation. nih.govfrontiersin.orgnih.gov

Expected impact of deuteration on the pharmacodynamic profile of Tianeptine.

| Pharmacodynamic Property | Target | Tianeptine | Expected Finding for Tianeptine-d6 |

|---|---|---|---|

| Binding Affinity (Ki) | μ-Opioid Receptor | Agonist (EC50 ~194 nM) caymanchem.com | No significant change expected. nih.govfrontiersin.org |

| Receptor Modulation | AMPA/NMDA Receptors | Modulator caymanchem.commedchemexpress.com | No significant change expected. |

| Intrinsic Efficacy | μ-Opioid Receptor | Full Agonist acs.org | No significant change expected. nih.govfrontiersin.org |

Methodologies for Measuring Isotope Effects

Several sophisticated analytical techniques are employed to measure kinetic isotope effects with high precision.

Mass Spectrometry (MS): This is a cornerstone technique. In a competitive experiment, a mixture of tianeptine and Tianeptine-d6 is administered or incubated with an enzyme system. Over time, samples are taken, and the ratio of the unlabeled drug to the deuterated drug (and their respective metabolites) is measured using LC-MS. A change in this ratio over the course of the reaction allows for the calculation of the KIE. ubc.caillinois.edu

Isotope Ratio Mass Spectrometry (IRMS): For extremely precise measurements, especially at natural abundance levels, IRMS is used. This technique measures the ratio of isotopes (e.g., ¹³C/¹²C) in a sample after it has been combusted into a simple gas like CO₂. nih.gov When coupled with separation techniques like liquid chromatography (LC-IRMS), it can determine KIEs with very high accuracy by analyzing the isotopic composition of the substrate and product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy can also be used to measure KIEs, often at natural abundance without the need for isotopic labeling. illinois.edu This method can, in principle, determine the KIE at every carbon position in a molecule simultaneously by precisely measuring the changes in the isotopic ratios as the reaction progresses. illinois.edu

These methods are often used in combination to provide a comprehensive understanding of the kinetic isotope effects at play in the metabolism of a deuterated compound like Tianeptine-d6.

Advanced Research Applications and Future Directions

Role in Quantitative Systems Pharmacology (QSP) and Modeling Approaches

While direct research specifically detailing the use of Tianeptine-d6 in Quantitative Systems Pharmacology (QSP) models is not extensively published, the use of isotopically labeled compounds is fundamental to generating the precise pharmacokinetic (PK) data that underpins these models. QSP integrates computational modeling and experimental data to examine the relationships between a drug, the biological system, and the disease process.

The development of robust PK models is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of tianeptine (B1217405). outsourcedpharma.com Stable isotope-labeled internal standards like Tianeptine-d6 are essential for accurate quantification of the parent drug and its metabolites, such as MC5, in various biological samples. nih.govrsc.orgnih.gov This precise data is a prerequisite for constructing and validating QSP models that can simulate the drug's behavior in the body, predict its effects, and optimize dosing strategies in preclinical studies. nih.gov The use of deuterated standards helps to minimize matrix effects and improve the reproducibility of analytical methods, which is critical for the reliability of the input data for any pharmacological model. rsc.org

A study focused on the simultaneous determination of tianeptine and its active metabolite, MC5, in rat plasma and brain tissue utilized Tianeptine-d4 and MC5-d4 as internal standards. rsc.org This approach ensured high reproducibility and accuracy, providing the kind of high-quality data necessary for building detailed pharmacokinetic models that can be integrated into broader QSP frameworks. rsc.org

Development of Novel Analytical Reference Materials and Certified Standards

Tianeptine-d6 (hydrochloride) serves as a crucial analytical reference material. caymanchem.com Certified reference materials (CRMs) are vital for ensuring the accuracy, and comparability of analytical measurements across different laboratories and methods. mckesson.comsigmaaldrich.com

The synthesis and certification of isotopically labeled standards like Tianeptine-d6 involve rigorous testing to confirm chemical purity and isotopic incorporation. caymanchem.comsynzeal.com For instance, a commercially available Tianeptine-d6 standard has a purity of ≥98% for tianeptine and a deuterium (B1214612) incorporation of ≥99% deuterated forms (d1-d6). caymanchem.com Such high standards are necessary for its use in validated analytical methods, including those used in forensic toxicology and clinical research. oup.comnih.gov

The availability of these standards supports the development and validation of new analytical methods for tianeptine and its metabolites. synzeal.com For example, the European Pharmacopoeia provides a tianeptine reference standard for system suitability tests, ensuring that analytical systems are performing correctly. sigmaaldrich.com The development of stable-labeled internal standards for metabolites, such as Tianeptine Metabolite MC5-13C6, further expands the analytical toolkit for comprehensive metabolic studies. sigmaaldrich.comsigmaaldrich.com

Table 1: Specifications of Tianeptine-d6 (hydrochloride) as a Reference Material

| Specification | Value |

|---|---|

| Formal Name | 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] caymanchem.comlgcstandards.comthiazepin-11-yl)amino]-heptanoic-4,4,5,5,6,6-d6 acid, monohydrochloride caymanchem.com |

| Molecular Formula | C21H19ClD6N2O4S • HCl caymanchem.com |

| Formula Weight | 479.5 caymanchem.com |

| Chemical Purity | ≥98% (Tianeptine) caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d6); ≤1% d0 caymanchem.com |

| Storage | -20°C caymanchem.com |

| Stability | ≥4 years caymanchem.com |

Application in Forensic Research for Detection Methodologies (non-clinical samples)

In forensic toxicology, the accurate identification and quantification of substances in various samples are paramount. Tianeptine has been identified as an emerging drug of interest in forensic investigations. cfsre.orgforensicmag.com The development of reliable detection methods is crucial, and isotopically labeled internal standards like Tianeptine-d6 are indispensable for this purpose. oup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of tianeptine in forensic toxicology. oup.comnih.gov The use of a deuterated internal standard is highly desired to ensure accuracy and precision, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression. nih.gov

In one instance, the lack of a commercially available deuterated tianeptine standard at the time of method development presented a challenge, forcing the use of a structurally similar but not identical internal standard. oup.com The subsequent availability of Tianeptine-d6 and other deuterated analogs has significantly improved the robustness of forensic detection methods. bdg.co.nz These standards are used to validate methods for specificity, linearity, limit of detection, limit of quantification, and accuracy in various non-clinical samples encountered in forensic casework. oup.comresearchgate.net For example, methods have been developed for the analysis of tianeptine in bulk powder and counterfeit pill forms. cfsre.org

Emerging Methodologies in Deuterium Labeling and Tracer Studies

Isotopic labeling is a powerful technique in pharmaceutical research for elucidating the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com Deuterium labeling, in particular, has gained significant attention. medchemexpress.com Stable isotope labeling, often in conjunction with mass spectrometry, allows researchers to trace the metabolic fate of a drug within a biological system. nih.govscitechnol.com

The use of Tianeptine-d6 as a tracer can provide detailed insights into the metabolic pathways of tianeptine. scitechnol.com By administering the labeled compound, researchers can track its conversion to various metabolites and identify novel metabolic pathways. nih.gov This is crucial for understanding the complete pharmacological profile of a drug.

Recent advancements in isotopic labeling include more efficient synthesis methods and the application of late-stage functionalization to introduce isotopes into complex molecules. musechem.com These methodologies facilitate the creation of a wider range of labeled compounds for research. Tracer studies using compounds like Tianeptine-d6 are essential for moving beyond simple observation to a more detailed, mechanistic understanding of drug metabolism and its impact on the body. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Tianeptine |

| Tianeptine-d6 (hydrochloride) |

| Tianeptine-d4 |

| Tianeptine-d12 |

| Tianeptine Metabolite MC5 |

| MC5-d4 |

| Tianeptine Metabolite MC5-13C6 |

| N-desmethyldoxepin-D3 |

| Amitriptyline |

| Imipramine |

| Fluoxetine |

| Maprotiline |

| Nordiazepam |

| Oxazepam |

| Prazepam |

| Morphine |

| Codeine |

| Paracetamol |

| Fentanyl |

| Metformin-D6 |

| Trazodone-D6 |

| Alprazolam |

| Cetirizine |

| Citalopram |

| Domperidone |

| Hydroxyzine |

| Ondansetron |

| Salbutamol |

| Thiopental |

| Zolpidem |

| Bisoprolol |

| Levetiracetam |

| Lormetazepam |

| Zopiclone |

| Moclobemide |

| 7-OH-norquetiapine |

| Quetiapine |

| Norquetiapine |

| m-Chlorophenylpiperazine (mCPP) |

| Paroxetine |

| Atomoxetine |

| Duloxetine |

| Reboxetine |

| Pregabalin-D6 |

| Nefazodone-D6 |

| 7-Carboxy-cannabidiol |

| Benzoylecgonine-D3 |

| Morphine-D6 |

| Tofacitinib |

| Tandospirone |

| Bupropion |

| Brimonidine |

| Brivaracetam |

| Bromazepam |

| Bromfenac |

| Bromocriptine |

| Bromperidol |

| Aliskiren |

| Almotriptan |

| Alogliptin |

| Alosetron |

| Alpelisib |

| Alprenolol |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Tianeptine-d6 (hydrochloride) in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Key parameters include:

- Chromatographic Conditions : C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.

- Mass Spectrometry : Positive ionization mode, MRM transitions m/z 439→174 (Tianeptine-d6) and 433→168 (non-deuterated analog) for quantification .

- Validation Metrics : Include linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per ICH guidelines.

Q. How should Tianeptine-d6 (hydrochloride) be synthesized and characterized for use as an internal standard?

- Methodological Answer : Synthesize via deuteration of Tianeptine using deuterated reagents (e.g., D₂O or deuterated HCl). Confirm purity and isotopic enrichment via:

- NMR Spectroscopy : Compare proton vs. deuterium peaks to confirm >98% deuteration.

- High-Resolution MS : Verify molecular ion clusters (m/z 439.2 for Tianeptine-d6 vs. 433.2 for non-deuterated form) .

Q. What are the critical stability parameters for storing Tianeptine-d6 (hydrochloride) in laboratory settings?

- Methodological Answer : Store in amber vials at −20°C under inert gas (e.g., argon) to prevent degradation. Conduct accelerated stability studies:

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.

- Stability Criteria : <5% degradation under all conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for Tianeptine-d6 (hydrochloride) across studies?

- Methodological Answer : Perform meta-analysis with inclusion criteria:

- Data Harmonization : Normalize doses (e.g., mg/kg) and matrices (plasma vs. tissue).

- Statistical Models : Use mixed-effects models to account for inter-study variability.

- Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete validation) .

Q. What experimental designs are optimal for studying the blood-brain barrier penetration of Tianeptine-d6 (hydrochloride)?

- Methodological Answer : Combine in vitro (e.g., MDCK cell monolayers) and in vivo (rodent) approaches:

- In Vitro Setup : Measure apparent permeability (Papp) under sink conditions.

- In Vivo Validation : Use microdialysis to sample brain extracellular fluid post-administration.

- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling .

Q. How can deuterium isotope effects confound metabolic studies of Tianeptine-d6 (hydrochloride), and how should these be mitigated?

- Methodological Answer : Deuterium can alter enzyme kinetics (e.g., CYP450-mediated oxidation). Mitigation strategies include:

- Control Experiments : Compare metabolic rates of deuterated vs. non-deuterated analogs.

- Isotope Ratio Monitoring : Use LC-MS to track deuterium loss during metabolism.

- Computational Modeling : Predict isotope effects via density functional theory (DFT) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Tianeptine-d6’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Replicate experiments under standardized conditions:

- Solubility Testing : Use shake-flask method at 25°C ± 0.5°C.

- Analytical Confirmation : Quantify via UV-Vis (λmax 270 nm) or LC-MS.

- Documentation : Report pH, ionic strength, and solvent purity (HPLC grade) .

Methodological Best Practices

Table 1 : Key Parameters for Validating Tianeptine-d6 (Hydrochloride) Analytical Methods

| Parameter | Acceptable Criteria | Reference |

|---|---|---|

| Linearity Range | 1–1000 ng/mL | |

| Intra-day Precision | CV ≤10% | |

| Matrix Effect | 85–115% | |

| LOD/LOQ | 0.3 ng/mL / 1 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.